N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine
Description
N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine (CAS: 379230-38-3), also known as saracatinib (AZD0530), is a quinazoline-based small molecule inhibitor targeting tyrosine kinases, particularly c-Src and Abl kinases . Its structure features a 5-chlorobenzo[d][1,3]dioxol-4-yl group at the 4-position, a fluorine atom at the 7-position, and a tetrahydro-2H-pyran-4-yloxy substituent at the 5-position of the quinazoline core . Preclinical studies demonstrate its efficacy in inhibiting tumor growth in models of pancreatic cancer and biliary tract carcinomas, with notable oral bioavailability and a half-life of ~40 hours in humans .
Properties
IUPAC Name |
N-(5-chloro-1,3-benzodioxol-4-yl)-7-fluoro-5-(oxan-4-yloxy)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O4/c21-13-1-2-15-19(28-10-27-15)18(13)25-20-17-14(23-9-24-20)7-11(22)8-16(17)29-12-3-5-26-6-4-12/h1-2,7-9,12H,3-6,10H2,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOAJSAAENFMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=CC3=C2C(=NC=N3)NC4=C(C=CC5=C4OCO5)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470108 | |
| Record name | N-(5-Chloro-2H-1,3-benzodioxol-4-yl)-7-fluoro-5-[(oxan-4-yl)oxy]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379230-38-3 | |
| Record name | N-(5-Chloro-2H-1,3-benzodioxol-4-yl)-7-fluoro-5-[(oxan-4-yl)oxy]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine, commonly referred to as AZD0530, is a compound of significant interest in cancer research due to its biological activity as a selective inhibitor of Src family kinases (SFKs). This article explores its chemical characteristics, mechanisms of action, and biological efficacy based on available research findings.
Chemical Characteristics
- Chemical Formula : C20H17ClFN3O4
- Molecular Weight : 417.818 g/mol
- CAS Number : 379230-38-3
AZD0530 functions primarily as an inhibitor of the c-Src and Abl kinases, which are crucial in various signaling pathways associated with cancer progression. The compound exhibits high selectivity for these kinases over a range of other protein kinases, thereby minimizing off-target effects that could lead to adverse reactions.
In Vitro Studies
- Cytotoxicity : AZD0530 has shown potent cytotoxic effects against several human cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation significantly at low nanomolar concentrations, particularly in cells expressing high levels of c-Src.
- Mechanistic Insights : The compound disrupts the signaling pathways that promote tumor growth and survival by inhibiting the phosphorylation of key substrates involved in cell cycle regulation and apoptosis.
In Vivo Studies
- Tumor Growth Inhibition : In animal models, AZD0530 has been reported to inhibit tumor growth effectively. For instance, in a study involving c-Src-transfected 3T3-fibroblast xenografts, AZD0530 administration led to substantial tumor regression compared to control groups .
- Survival Rates : In a highly aggressive model of human pancreatic cancer, AZD0530 treatment resulted in increased survival rates when administered orally once daily. This suggests potential for clinical application in treating advanced cancers .
Case Studies
Several case studies have highlighted the effectiveness of AZD0530:
- Clinical Trials : Ongoing clinical evaluations have reported promising results regarding the pharmacokinetics and safety profile of AZD0530 in humans. The half-life of approximately 40 hours allows for convenient dosing schedules .
- Combination Therapies : Research indicates that combining AZD0530 with other chemotherapeutic agents may enhance its antitumor efficacy, particularly in resistant cancer types.
Comparative Efficacy Table
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Mechanism of Action: The quinazoline moiety is known for its ability to inhibit various kinases involved in cancer cell proliferation. Preliminary studies suggest that this compound exhibits selective cytotoxicity against certain cancer cell lines.
- Case Study: A study demonstrated that derivatives of quinazoline compounds showed promising results in reducing tumor growth in xenograft models, indicating potential for further development as anticancer agents .
-
Antimicrobial Properties
- Activity Against Pathogens: Research indicates that compounds featuring similar structural motifs exhibit significant antibacterial and antifungal activities. The presence of the chlorobenzo[d][1,3]dioxole group may enhance the compound's ability to penetrate microbial membranes.
- Case Study: In vitro tests revealed that related quinazoline derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .
-
Neurological Applications
- Potential Neuroprotective Effects: Some studies suggest that quinazoline derivatives can modulate neurotransmitter systems, potentially offering neuroprotective benefits in conditions such as Alzheimer's disease.
- Research Findings: Experimental models have shown that compounds with similar structures can reduce neuroinflammation and improve cognitive function in animal models of neurodegeneration .
Table: Summary of Biological Activities
| Application | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Kinase inhibition | |
| Antimicrobial | Membrane disruption | |
| Neuroprotective | Modulation of neurotransmitter systems |
Synthetic Applications
-
Building Block for Drug Development
- N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine serves as a versatile intermediate in the synthesis of more complex pharmaceutical agents.
-
Chemical Synthesis Techniques
- Various synthetic routes have been explored for the efficient production of this compound, including nucleophilic substitution and cyclization reactions.
Comparison with Similar Compounds
Key Observations :
- Tetrahydro-pyran vs. Piperidine/Piperazine : The tetrahydro-pyran group in saracatinib contributes to solubility and oral bioavailability, whereas piperidine/piperazine derivatives (e.g., ) may improve binding affinity but introduce metabolic liabilities .
- Fluorine vs. Methoxy : The 7-fluoro substituent in saracatinib enhances electron-withdrawing effects, stabilizing kinase interactions, while methoxy groups (e.g., Compound 4 in ) may reduce potency but improve CNS penetration .
Pharmacokinetic and Efficacy Comparisons
Key Observations :
- Saracatinib’s prolonged half-life (40 hours) and oral efficacy make it suitable for once-daily dosing, whereas shorter half-life compounds (e.g., ) require frequent administration .
- Substituents like difluoro-piperidine () address limitations in crossing the blood-brain barrier, a challenge for saracatinib .
Preparation Methods
Synthesis of 5-Chlorobenzo[d]dioxol-4-amine
This amine is a crucial building block for the target compound. Its preparation involves palladium-catalyzed amination reactions:
This method demonstrates efficient Pd-catalyzed amination under inert conditions, yielding the amine in good yield and purity.
Preparation of 7-Fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazoline Intermediate
The quinazoline intermediate bearing the 7-fluoro and tetrahydro-2H-pyran-4-yl ether substituents is synthesized by methods adapted from prior art (e.g., US2002/173509 and WO2008/33747), involving:
- Substitution reactions on quinazoline cores.
- Introduction of the tetrahydro-2H-pyran-4-yl methoxy group via nucleophilic substitution.
- Amination at the 4-position to introduce the amino group.
The starting material 6-amino-4-(3-chloro-4-fluorophenylamino)-7-((tetrahydro-2H-pyran-4-yl)methoxy)quinazoline is prepared according to these methods, ensuring the correct substitution pattern for further coupling.
Coupling Reaction to Form the Target Compound
The final key step involves the formation of the N-(5-chlorobenzo[d]dioxol-4-yl) linkage to the quinazoline core at the 4-amino position. This is typically achieved by nucleophilic aromatic substitution or palladium-catalyzed amination, depending on the leaving groups and reaction conditions.
- The reaction is performed under inert atmosphere, often using palladium catalysts and appropriate phosphine ligands.
- Solvents such as 1,4-dioxane are used at reflux temperatures.
- Bases like potassium phosphate facilitate the reaction.
The reaction scheme ensures selective coupling with high yield and minimal side reactions.
Representative Reaction Conditions and Yields
Research Findings and Optimization Notes
- The palladium-catalyzed amination is a critical step, with ligand choice (e.g., bis[2-(diphenylphosphino)phenyl] ether) significantly influencing yield and selectivity.
- Reaction under inert atmosphere (nitrogen) prevents catalyst deactivation and side reactions.
- Reflux conditions in 1,4-dioxane provide optimal solubility and reaction kinetics.
- The use of potassium phosphate as a base ensures efficient deprotonation and catalyst turnover.
- Purification by flash chromatography yields high-purity final product suitable for biological testing.
- The quinazoline derivatives prepared by these methods exhibit significant inhibitory activity against EGFR tyrosine kinase, validating the synthetic approach.
Q & A
Q. What are the recommended synthetic routes for N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine?
The synthesis typically involves multi-step reactions, starting with the construction of the quinazoline core. Key steps include:
- Core formation : Condensation of substituted anthranilic acid derivatives with formamide or urea under high-temperature conditions to form the quinazoline scaffold .
- Substitution reactions : Introduction of the tetrahydro-2H-pyran-4-yloxy group via nucleophilic aromatic substitution (SNAr) at the 5-position, requiring anhydrous conditions and catalysts like potassium carbonate .
- Amine coupling : Reaction of the 4-chloro intermediate with 5-chlorobenzo[d][1,3]dioxol-4-amine using palladium-catalyzed Buchwald-Hartwig amination to ensure regioselectivity . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.
Q. How is the compound characterized to confirm its structural identity and purity?
Standard analytical workflows include:
- Spectroscopy :
Q. What are the primary biological targets of quinazoline derivatives like this compound?
Quinazoline analogs are known to inhibit tyrosine kinases (e.g., EGFR, HER2) by competing with ATP binding. The tetrahydro-2H-pyran-4-yloxy group enhances solubility and target affinity, while the 5-chlorobenzo[d][1,3]dioxol-4-ylamine moiety contributes to selective binding . Preliminary assays may include:
- Kinase inhibition profiling : Use recombinant kinases and ADP-Glo™ assays to measure IC50 values .
- Cellular assays : Anti-proliferative activity in cancer cell lines (e.g., H1975 for EGFR-mutant models) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for kinase targets?
Key SAR strategies:
- Substituent variation : Replace the tetrahydro-2H-pyran-4-yloxy group with morpholino or piperazinyl groups to modulate steric bulk and hydrogen-bonding capacity .
- Fluorine positioning : Compare 7-fluoro vs. 6-fluoro analogs to assess impact on membrane permeability (logP measurements via shake-flask method) .
- Amine modifications : Introduce methyl or cyclopropyl groups to the benzo[d][1,3]dioxole ring to enhance metabolic stability (e.g., microsomal stability assays) .
Q. What experimental approaches resolve contradictions in enzymatic vs. cellular activity data?
Discrepancies may arise due to off-target effects or pharmacokinetic limitations. Mitigation steps:
- Proteome-wide profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions .
- Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to detect inactive/active metabolites .
- Permeability assays : Compare PAMPA (parallel artificial membrane permeability assay) results with cellular uptake data .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., EGFR PDB: 1M17) .
- ADMET prediction : Apply QikProp or SwissADME to forecast solubility (logS), bioavailability, and CYP450 inhibition .
- MD simulations : Assess conformational stability of the tetrahydro-2H-pyran-4-yloxy group in aqueous environments (GROMACS/NAMD) .
Q. What strategies mitigate synthetic challenges in scaling up the compound?
- Flow chemistry : Optimize exothermic steps (e.g., SNAr reactions) using continuous-flow reactors to improve safety and yield .
- Catalyst screening : Test Pd-XPhos vs. Pd-BINAP catalysts for Buchwald-Hartwig coupling to reduce palladium residue (<10 ppm) .
- Crystallization engineering : Use polymorph screening (solvents: ethanol, acetonitrile, THF) to isolate the most thermodynamically stable form .
Data Interpretation & Validation
Q. How should researchers validate the compound’s mechanism of action in complex biological systems?
- Phosphoproteomics : Perform SILAC (stable isotope labeling by amino acids in cell culture) to quantify kinase substrate phosphorylation changes .
- RNAi rescue experiments : Knock down suspected targets (e.g., EGFR) and assess resistance to the compound .
- In vivo models : Evaluate efficacy in xenograft mice (dosing: 10–50 mg/kg, oral) with pharmacodynamic markers (e.g., p-EGFR levels in tumors) .
Q. What analytical methods resolve spectral ambiguities in the compound’s characterization?
- 2D NMR : Use HSQC and HMBC to assign overlapping proton signals (e.g., distinguishing quinazoline C5 and C7 substituents) .
- X-ray crystallography : Determine absolute configuration if single crystals are obtainable (e.g., slow evaporation from DMSO/water) .
- Isotopic labeling : Synthesize a 19F-labeled analog to track metabolic degradation pathways via 19F NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
